Mcoppb

Descripción general

Descripción

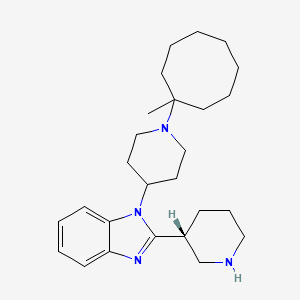

MCOPPB is a drug that acts as a potent and selective agonist for the nociceptin receptor . It has a pKi of 10.07 and much weaker activity at other opioid receptors . It has only moderate affinity for the mu opioid receptor, weak affinity for the kappa opioid receptor, and negligible binding at the delta opioid receptor . In animal studies, MCOPPB produces potent anxiolytic effects, with no inhibition of memory or motor function, and only slight sedative side effects .

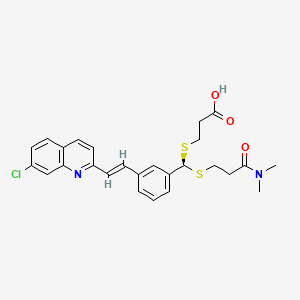

Molecular Structure Analysis

The molecular structure of MCOPPB is complex, with a molecular formula of C26H40N4 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of MCOPPB.Physical And Chemical Properties Analysis

MCOPPB has a molar mass of 408.634 g·mol −1 . Unfortunately, the search results do not provide further information on the physical and chemical properties of MCOPPB.Aplicaciones Científicas De Investigación

Senolytic Effects

MCOPPB has been identified as a potential senolytic agent . Senolytics are promising therapeutics that can preferentially eliminate senescent cells . MCOPPB was found to reduce the senescence cell burden in peripheral tissues but not in the central nervous system . This discovery could have significant implications for the treatment of age-associated alterations and pathologies .

Anxiolytic Effects

MCOPPB has been studied as a potential anxiolytic . Anxiolytics are medications that inhibit anxiety. The anxiolytic effects of MCOPPB could be linked to its action on the nociceptin receptor FQ opioid receptor (NOP) .

Immune Response Activation

MCOPPB treatment has been found to activate transcriptional networks involved in the immune responses to external stressors, implicating Toll-like receptors (TLRs) . This suggests that MCOPPB could potentially be used to modulate immune responses.

Effects on Locomotion and Lipid Storage

Exposure to MCOPPB has been observed to cause changes in locomotion and lipid storage in mice and worms . This could potentially have implications for the treatment of metabolic disorders.

Potential Analgesic Effects

MCOPPB has been studied for its potential analgesic effects . It has been suggested that the different ability of inducing G protein vs. β-arrestin 2 recruitment of a NOP agonist cannot be applied to predict its antinociceptive vs. motor impairment properties .

Effects on Cellular Senescence

MCOPPB has been found to have effects on cellular senescence . Cellular senescence is characterized by a stable growth arrest and other phenotypic alterations . The effects of MCOPPB on cellular senescence could potentially be used to improve obesity, age-related pathologies, and as adjuvant tumor therapy .

Mecanismo De Acción

Target of Action

MCOPPB is a potent and selective agonist for the nociceptin receptor . This receptor, also known as the NOP receptor, is primarily involved in pain and anxiety modulation. MCOPPB has a pKi of 10.07, indicating a high affinity for the nociceptin receptor . It has much weaker activity at other opioid receptors, with only moderate affinity for the mu opioid receptor, weak affinity for the kappa opioid receptor, and negligible binding at the delta opioid receptor .

Mode of Action

As an agonist, MCOPPB binds to the nociceptin receptor and activates it This activation triggers a series of intracellular events that lead to the observed pharmacological effects

Biochemical Pathways

The activation of the nociceptin receptor by MCOPPB can influence various biochemical pathways. One study suggests that MCOPPB treatment activated transcriptional networks involved in the immune responses to external stressors, implicating Toll-like receptors (TLRs) . .

Result of Action

MCOPPB has been shown to produce potent anxiolytic effects in animal studies . Additionally, MCOPPB has been found to reduce the senescence cell burden in peripheral tissues .

Safety and Hazards

Direcciones Futuras

The effects of MCOPPB on both lipids and motility suggest that MCOPPB may have an evolutionarily conserved role in promoting specific aspects of animal physiology . While lifespan was not significantly affected by MCOPPB treatment, there was an increase in the expression of dod-24, a DAF-16 controlled gene . This suggests potential future directions for research into the effects of MCOPPB.

Propiedades

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNMPPFEJPBJD-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018254 | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1028969-49-4 | |

| Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mcoppb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCOPPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)